molecular formula C6H5F7O2 B1306019 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic Acid CAS No. 243139-62-0

4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic Acid

Cat. No.: B1306019
CAS No.: 243139-62-0
M. Wt: 242.09 g/mol
InChI Key: ZKMKCYOZMOVHGJ-UHFFFAOYSA-N
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Description

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid is a fluorinated organic compound with the molecular formula C6H5F7O2. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the molecule. This compound is of interest in various fields of research due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid typically involves the introduction of fluorine atoms into a pentanoic acid backbone. One common method is the fluorination of a suitable precursor using fluorinating agents such as elemental fluorine (F2) or xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as electrochemical fluorination (ECF) or the use of specialized fluorinating reagents. These methods allow for the large-scale synthesis of this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding perfluorinated carboxylic acids.

    Reduction: Reduction reactions can yield partially fluorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields perfluorinated carboxylic acids, while reduction can produce partially fluorinated alcohols or hydrocarbons.

Scientific Research Applications

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid exerts its effects is largely dependent on its interaction with molecular targets. The presence of multiple fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins and enzymes. This can lead to inhibition of enzyme activity or alteration of protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluorobutyric acid
  • Pentafluoropropionic acid
  • Hexafluoroglutaric acid

Uniqueness

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid is unique due to its high degree of fluorination and the presence of a trifluoromethyl group. This combination of features imparts distinct chemical properties, such as increased stability and reactivity, compared to other fluorinated carboxylic acids. The compound’s unique structure makes it particularly valuable in applications requiring high-performance materials and specialized chemical reactivity.

Properties

IUPAC Name

4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F7O2/c7-4(5(8,9)10,6(11,12)13)2-1-3(14)15/h1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMKCYOZMOVHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(C(F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380256
Record name 4,4-bis(Trifluoromethyl)-4-fluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243139-62-0
Record name 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243139-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-bis(Trifluoromethyl)-4-fluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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